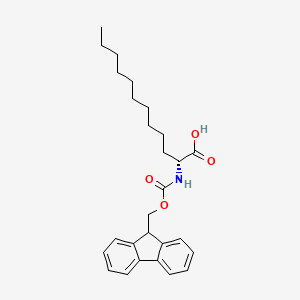

(2R)-2-(Fmoc-amino)dodecanoic acid

Description

The exact mass of the compound Fmoc-D-2Ado-OH is 437.25660860 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R)-2-(Fmoc-amino)dodecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Fmoc-amino)dodecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMKLCPVASBFKI-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Non Canonical Amino Acids in Expanding Molecular Diversity

The 20 canonical amino acids, dictated by the genetic code, form the fundamental basis of protein structure and function. However, the introduction of non-canonical amino acids (ncAAs) into peptides and proteins has unlocked a vast new space for molecular design and engineering. rsc.orgacs.org These ncAAs, which are not one of the 20 standard amino acids, can possess unique side chains, altered backbones, or different stereochemistry, thereby expanding the chemical and physical properties of the resulting polypeptides. nih.gov

The incorporation of ncAAs can confer a range of desirable attributes. For instance, they can enhance the stability of peptides against proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. nih.gov They can also be used to introduce spectroscopic probes, post-translational modifications, or reactive handles for bioconjugation. acs.org In the field of materials science, ncAAs are instrumental in designing novel biomaterials with tailored properties, such as hydrogels for tissue engineering and self-assembling nanomaterials. rsc.orgyoutube.com The ability to move beyond nature's limited set of building blocks provides an unprecedented level of control over the structure and function of engineered biomolecules. acs.org

Role of N α Fluorenylmethyloxycarbonyl Fmoc Protection in Synthetic Methodologies

The N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical tool in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). ontosight.aitcichemicals.com Its primary role is to temporarily block the α-amino group of an amino acid, preventing it from reacting during the formation of a peptide bond with the subsequent amino acid in the sequence. researchgate.netontosight.ai

The key advantage of the Fmoc group lies in its unique cleavage condition. It is stable to the acidic conditions often used to remove side-chain protecting groups, but it is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.orgaltabioscience.com This orthogonality allows for the selective deprotection of the α-amino group without affecting other protecting groups on the peptide or the linkage to the solid support. altabioscience.com

The Fmoc group also offers a convenient method for monitoring the progress of the synthesis. The cleavage by-product, dibenzofulvene, and its piperidine adduct exhibit strong UV absorbance, which can be quantified to ensure the completion of both the deprotection and coupling steps. wikipedia.org This feature is particularly advantageous for automated peptide synthesis. The mild conditions associated with Fmoc chemistry make it compatible with a wide range of amino acids, including those with sensitive side chains and post-translational modifications. altabioscience.com

Contextualizing 2r 2 Fmoc Amino Dodecanoic Acid Within the Landscape of Fmoc Protected Long Chain Amino Acids

Chiral Synthesis Approaches for α-Amino Acids with Aliphatic Side Chains

The synthesis of non-proteinogenic α-amino acids, such as (2R)-2-(Fmoc-amino)dodecanoic acid, requires precise control over the stereochemistry at the α-carbon. The long dodecyl side chain presents unique challenges and opportunities in synthetic design.

Enantioselective Methodologies for α-Stereocenter Construction

The critical step in synthesizing the target molecule is the establishment of the (R)-configuration at the α-stereocenter. Several powerful enantioselective methods are available for constructing the α-amino acid framework with aliphatic side chains.

One prominent strategy involves the use of chiral auxiliaries. For instance, the enantioselective synthesis of (R)-α-amino acids can be achieved via a heterocyclic intermediate derived from L-isoleucine, which serves as a chiral auxiliary. sciengine.com In this method, the alkylation of a lithiated dihydropyrazine (B8608421) intermediate occurs with high diastereoselectivity, where the incoming alkyl group (in this case, a C10-alkyl halide to form the dodecyl chain) adds trans to the sec-butyl group of the isoleucine auxiliary, inducing the desired (R)-configuration at the α-carbon. sciengine.com

Another powerful approach utilizes transition metal catalysis. Chiral Ni(II) complexes of Schiff bases, derived from a chiral ligand and an amino acid like alanine, can undergo asymmetric alkylation to produce α-substituted amino acids with high enantioselectivity. nih.gov Furthermore, nickel-catalyzed enantioconvergent cross-coupling reactions can link racemic alkyl electrophiles with alkylzinc reagents to form protected unnatural α-amino acids, offering a robust method that tolerates a wide array of functional groups. organic-chemistry.org

Recent advancements in photoredox catalysis also provide novel routes. An efficient protocol for the asymmetric synthesis of unnatural α-amino acids has been developed through the photoredox-mediated activation of aliphatic alcohols. rsc.orgrsc.org This method uses a chiral N-sulfinyl imine as a radical acceptor, allowing for the construction of the α-stereocenter with high control. rsc.orgrsc.org

Table 1: Enantioselective Methodologies for α-Stereocenter Construction

| Methodology | Chiral Source / Catalyst | Key Features |

|---|---|---|

| Chiral Auxiliary | L-isoleucine | Forms a heterocyclic intermediate; alkylation occurs trans to the auxiliary's side chain to induce stereochemistry. sciengine.com |

| Asymmetric Alkylation | Chiral Ni(II) Schiff Base Complexes | Allows for the catalytic asymmetric synthesis of α-substituted and α,α-disubstituted amino acids. nih.gov |

| Enantioconvergent Cross-Coupling | Chiral Nickel Catalyst | Couples racemic alkyl electrophiles with alkylzinc reagents under mild, functional-group-tolerant conditions. organic-chemistry.org |

| Photoredox Catalysis | Chiral N-sulfinyl imine | Utilizes aliphatic alcohols as radical precursors in a redox-neutral process to form the C-C bond. rsc.orgrsc.org |

Installation of the Fmoc Protecting Group via Established Procedures

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in peptide synthesis, favored for its base-lability, which is orthogonal to acid-labile side-chain protecting groups. total-synthesis.compeptide.com The installation of the Fmoc group onto the α-amino group of (R)-2-aminododecanoic acid is a critical step.

The most common and established procedure involves the reaction of the amino acid with an activated Fmoc reagent. google.com N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is widely used due to its stability and efficiency, often yielding the protected amino acid in high yields with minimal side reactions like dipeptide formation. total-synthesis.comnih.gov The reaction is typically performed under Schotten-Baumann conditions, using a weak base like sodium bicarbonate or triethylamine (B128534) in an aqueous-organic solvent mixture (e.g., dioxane/water). total-synthesis.comorganic-chemistry.org

Alternatively, 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used. total-synthesis.comconicet.gov.ar This reagent reacts almost immediately under mild conditions. conicet.gov.ar However, Fmoc-Cl is sensitive to moisture and can be less stable than Fmoc-OSu. total-synthesis.com Anhydrous conditions, sometimes involving a pre-silylation step of the amino acid, can be employed to achieve high yields and purity. google.com

The choice of reaction conditions, including pH, solvent, and base, is critical for efficient Fmoc protection. conicet.gov.arnih.gov For example, the derivatization reaction can be optimized using a borate (B1201080) buffer at a specific pH (e.g., pH 9) to ensure reproducibility and minimize the hydrolysis of the Fmoc reagent. conicet.gov.arnih.gov

Table 2: Common Procedures for Fmoc Group Installation

| Fmoc Reagent | Typical Conditions | Key Features |

|---|---|---|

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Aqueous NaHCO₃ or Na₂CO₃ in dioxane or THF. total-synthesis.comnih.gov | Stable reagent, high yields, minimizes dipeptide formation. total-synthesis.comorganic-chemistry.org |

| Fmoc-Cl (9-Fluorenylmethyl chloroformate) | Anhydrous pyridine (B92270) in CH₂Cl₂ or aqueous NaHCO₃. total-synthesis.com | Highly reactive, but sensitive to moisture. total-synthesis.com |

| Fmoc-benzotriazoles | Triethylamine at room temperature. | Reacts well with various amino acids, providing products free of impurities. organic-chemistry.org |

Optimization of Reaction Conditions and Yields for (2R)-2-(Fmoc-amino)dodecanoic acid

For the Fmoc protection step, several parameters can be adjusted. Studies on Fmoc derivatization have shown that factors such as the molar ratio of the Fmoc reagent to the amino acid, pH, buffer composition, and solvent system significantly impact the reaction yield. nih.govresearchgate.net For instance, using a 5.5:1 molar ratio of FMOC-Cl to total amino acids in an acetonitrile-containing medium at pH 9 has been shown to be optimal for many amino acids. nih.gov The reaction time is also a key variable, with most derivatizations being rapid, but optimization can ensure complete reaction without degradation. conicet.gov.ar

In the context of solid-phase peptide synthesis (SPPS), where Fmoc-amino acids are fundamental building blocks, the solubility of the protected amino acid is crucial. unifi.it The long dodecyl chain of (2R)-2-(Fmoc-amino)dodecanoic acid imparts significant hydrophobicity, which can affect its solubility in common SPPS solvents like dimethylformamide (DMF). The use of binary solvent systems or alternative eco-friendly solvents has been explored to improve the solubility of Fmoc-amino acids and the efficiency of coupling reactions. unifi.it For challenging couplings, stronger activating agents like DEPBT can be employed to minimize racemization. peptide.com

Functional Group Transformations and Side-Chain Modifications

The presence of a free carboxylic acid and a long aliphatic chain in (2R)-2-(Fmoc-amino)dodecanoic acid allows for a variety of post-synthetic modifications. These transformations can be used to incorporate the amino acid into larger structures or to alter its physicochemical properties.

Carboxylic Acid Derivatization for Ester or Amide Linkages

The carboxylic acid group is a key handle for derivatization, most commonly to form esters or amides. This is fundamental for incorporating the amino acid into a peptide chain via solid-phase or solution-phase synthesis.

Amide Bond Formation: Standard peptide coupling reagents are used to activate the carboxylic acid for reaction with an amine. Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) are effective for forming amide bonds while minimizing epimerization at the α-carbon. researchgate.net This is the core reaction of peptide synthesis. peptide.com

Esterification: The carboxylic acid can be converted to an ester, for example, to temporarily protect it during other synthetic manipulations or to create specific ester derivatives. nih.gov However, standard esterification methods must be chosen carefully to be compatible with the base-labile Fmoc group. Conversely, the deprotection of simple alkyl esters (like methyl esters) often requires basic or acidic conditions that can cleave the Fmoc group. To circumvent this, milder, orthogonal conditions have been developed. For instance, using calcium(II) iodide can protect the Fmoc group while allowing for the selective hydrolysis of a methyl ester from the C-terminus. nih.gov

Table 3: Examples of Carboxylic Acid Derivatization

| Reaction | Reagents | Product |

|---|---|---|

| Amide Formation (Peptide Coupling) | HATU, DIEA or DIC, 6-Cl-HOBt | Peptide (Amide) |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Ester Hydrolysis (Fmoc-compatible) | LiOH, CaI₂ (as protective agent), THF/H₂O | Carboxylic Acid |

Exploration of Dodecanoic Acid Chain Modifications (e.g., unsaturation, branching)

The long, saturated dodecanoic acid side chain offers a nonpolar domain that can be chemically modified to introduce new functionalities. While challenging due to the relative inertness of alkanes, specific transformations can introduce unsaturation or branching.

Unsaturation: The introduction of a double bond (unsaturation) into the aliphatic chain could be achieved through a sequence of reactions, such as free-radical halogenation followed by base-induced elimination. This would create an alkenyl side chain, which could serve as a handle for further reactions like cross-coupling, epoxidation, or dihydroxylation.

Branching: Introducing alkyl branches onto the chain is more complex. It could potentially be achieved through metallation at a specific position followed by quenching with an alkyl halide. However, achieving regioselectivity on a long alkyl chain is a significant synthetic hurdle.

The modification of fatty acid side chains is a strategy used in medicinal chemistry to alter the properties of drugs. For example, attaching fatty acid chains to peptide drugs can improve their pharmacokinetic profiles. jenkemusa.comjenkemusa.com Similarly, modifying the existing dodecanoic acid chain of the title compound could be used to fine-tune its properties for specific applications, such as altering its lipophilicity or introducing a point for conjugation. The interaction of lipid oxidation products with amino acid side chains in proteins also demonstrates that these aliphatic chains are susceptible to modification, particularly radical-based reactions. researchgate.net

Contribution to the Design and Synthesis of Advanced Materials

Beyond peptide synthesis, (2R)-2-(Fmoc-amino)dodecanoic acid is a powerful building block for constructing functional biomaterials through self-assembly. This process involves the spontaneous organization of molecules into ordered, stable, non-covalently bonded structures. beilstein-journals.org

The self-assembly of (2R)-2-(Fmoc-amino)dodecanoic acid is driven by a combination of non-covalent interactions originating from its distinct molecular components:

π-π Stacking: The large, planar, and aromatic fluorenyl rings of the Fmoc group have a strong tendency to stack on top of one another. This is a primary driving force for the initial organization of the molecules. beilstein-journals.orgnih.gov

Hydrophobic Interactions: The long, twelve-carbon aliphatic chain of the dodecanoic acid residue is highly hydrophobic. In an aqueous environment, these chains cluster together to minimize their contact with water, further stabilizing the assembled structure. beilstein-journals.org

Hydrogen Bonding: The carboxylic acid and amide groups within the molecule can form hydrogen bonds, which provide directional control and additional stability to the resulting supramolecular architecture. mdpi.com

When a solution of the compound in a "good" organic solvent (like DMSO) is introduced to a "bad" solvent (like water), these forces act in concert to trigger the self-assembly process, leading to the formation of higher-order structures. nih.gov

The self-assembly of Fmoc-amino acids, including those with long aliphatic chains, can result in a variety of well-defined nanoscale morphologies such as nanofibers, nanoribbons, and nanotubes. nih.gov These individual nanostructures can then entangle to form a three-dimensional network that immobilizes a large amount of water, creating a material known as a hydrogel. mdpi.comnih.gov

These supramolecular hydrogels are of significant interest in biomedical fields for several reasons:

They are composed of amino acid-based building blocks, giving them excellent biocompatibility and biodegradability. beilstein-journals.org

The physical, non-covalent cross-links allow the gels to be shear-thinning and injectable.

Their properties, such as stiffness and porosity, can be tuned by changing the building block concentration or the self-assembly conditions (e.g., pH or solvent). mdpi.com

These materials have shown great potential as scaffolds for 2D and 3D cell culture, in tissue engineering (particularly for bone regeneration), and as vehicles for controlled drug delivery. beilstein-journals.orgnih.govnih.gov

| Feature | Description | Driving Forces & Citations |

| Building Block | (2R)-2-(Fmoc-amino)dodecanoic acid | The molecule combines a bulky aromatic group, a long aliphatic chain, and hydrogen-bonding motifs. beilstein-journals.orgrsc.org |

| Self-Assembly Trigger | Typically a solvent switch (e.g., adding water to a DMSO solution). nih.gov | The change in solvent polarity initiates hydrophobic collapse and π-π stacking. beilstein-journals.orgnih.gov |

| Primary Nanostructures | Formation of nanofibers, nanoribbons, or nanotubes. | Driven by π-π stacking of Fmoc groups and hydrophobic interactions of the aliphatic chains. beilstein-journals.orgnih.gov |

| Final Material | Hydrogel: A 3D network of entangled nanofibers trapping water. | The network is held together by non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. beilstein-journals.orgmdpi.com |

| Potential Applications | Scaffolds for cell culture, tissue engineering, and drug delivery. | The materials are biocompatible and mimic the extracellular matrix. nih.govnih.govnih.gov |

Development of Hybrid Materials and Nanoconjugates

The use of Fmoc-amino acids extends beyond peptide synthesis into the realm of materials science, particularly in the formation of hybrid materials and nanoconjugates. The Fmoc group itself can drive self-assembly through π-π stacking interactions, leading to the formation of nanostructures like fibrils and hydrogels. nih.govnih.gov This self-assembly behavior is a cornerstone for creating novel biomaterials.

While direct research specifically detailing the use of (2R)-2-(Fmoc-amino)dodecanoic acid in hybrid materials and nanoconjugates is not extensively documented in publicly available literature, the principles of using long-chain Fmoc-amino acids as building blocks are well-established. For instance, Fmoc-protected amino acids have been successfully used to functionalize nanoparticles, such as gold nanoparticles (AuNPs). nih.gov In these applications, the amino acid can be attached to the nanoparticle surface, and the Fmoc group can either be retained to influence self-assembly or removed to allow for further chemical modifications, such as peptide chain elongation directly from the nanoparticle surface. nih.gov

The general strategy involves leveraging the carboxylic acid group for attachment to amine-functionalized surfaces or nanoparticles, or vice-versa. The long dodecyl chain of (2R)-2-(Fmoc-amino)dodecanoic acid would be expected to impart significant hydrophobicity to the resulting hybrid material, potentially influencing its interaction with lipid membranes or its dispersion in non-polar environments.

| Component | Role in Hybrid Material/Nanoconjugate Formation | Relevant Interactions |

| Fmoc Group | Drives self-assembly, provides a temporary protecting group for the amine. | π-π stacking, hydrophobic interactions. |

| Dodecyl Chain | Imparts hydrophobicity, can integrate into lipid structures. | Van der Waals forces, hydrophobic interactions. |

| Carboxylic Acid | Provides a reactive handle for conjugation to surfaces or other molecules. | Covalent bonding (e.g., amide bond formation), electrostatic interactions. |

| α-Amino Group (when deprotected) | Allows for further chemical modification, such as peptide synthesis. | Covalent bonding (e.g., peptide bond formation). |

The creation of nanoconjugates with molecules like (2R)-2-(Fmoc-amino)dodecanoic acid can lead to materials with tailored properties, combining the characteristics of the inorganic nanoparticle with the functionality of the organic ligand.

Role in Chemical Probe Development for Research Applications

Chemical probes are essential tools in chemical biology for studying and manipulating biological systems. The design of these probes often requires molecules that can interact with specific biological targets or environments. Fmoc-protected amino acids, including those with long alkyl chains, can serve as valuable components in the synthesis of such probes. nih.gov

Although specific examples of (2R)-2-(Fmoc-amino)dodecanoic acid being used as a primary component in a reported chemical probe are not readily found in the literature, its structural features suggest several potential roles. The long lipid chain could be used to anchor a probe to a cell membrane or to facilitate its entry into cells. The Fmoc-protected amine and the carboxylic acid provide orthogonal handles for the attachment of other functional moieties, such as fluorophores, affinity tags, or reactive groups for target labeling.

A closely related compound, Fmoc-12-aminododecanoic acid, where the amino group is at the terminus of the alkyl chain, is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). researchgate.net This highlights the utility of the C12 alkyl chain in spacing functional parts of a molecule. By analogy, (2R)-2-(Fmoc-amino)dodecanoic acid could be incorporated into peptide-based probes, where the dodecyl chain could modulate the probe's solubility, membrane permeability, or interaction with hydrophobic binding pockets of target proteins.

The synthesis of peptide-based probes often relies on Fmoc solid-phase peptide synthesis. biosyn.comlgcstandards.com In this context, (2R)-2-(Fmoc-amino)dodecanoic acid could be introduced at a specific position within a peptide sequence to introduce a lipidic character, thereby creating a lipopeptide. Lipopeptides are known to have a range of biological activities and can self-assemble into various nanostructures, which can be exploited in probe design. nih.gov

| Feature of (2R)-2-(Fmoc-amino)dodecanoic acid | Potential Application in Chemical Probe Development |

| Long Dodecyl Chain | Membrane anchoring, modulation of solubility and bioavailability, interaction with hydrophobic protein pockets. |

| Fmoc-Protected Amine | Allows for stepwise synthesis of a larger probe molecule using established peptide chemistry protocols. |

| Carboxylic Acid | Can be conjugated to other molecules, such as fluorophores, quenchers, or targeting ligands. |

| Chiral Center | Can influence the stereospecific interactions of the probe with its biological target. |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques for Fmoc-Protected Amino Acids

Spectroscopic methods are fundamental in the analysis of (2R)-2-(Fmoc-amino)dodecanoic acid, providing insights into its chemical structure and purity. These techniques are predicated on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy for Fmoc Group Detection and Loading Determination

UV-Vis spectroscopy is a widely used technique for the detection and quantification of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. tec5usa.comthieme-connect.de The fluorenyl group within the Fmoc moiety is a strong chromophore, which allows for sensitive detection. tec5usa.com This method is particularly valuable in solid-phase peptide synthesis (SPPS) for determining the loading of the first amino acid onto a resin. acs.orgbiotage.comthermofisher.com

The procedure involves cleaving the Fmoc group from the resin-bound amino acid using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). thermofisher.commdpi.commostwiedzy.pl This cleavage reaction liberates the fluorenyl group, which then forms a dibenzofulvene-piperidine adduct. mdpi.commostwiedzy.pl This adduct exhibits strong UV absorbance at specific wavelengths, commonly around 300 nm or 301 nm, and also at approximately 289 nm. mdpi.commostwiedzy.plrsc.orgnih.gov

By measuring the absorbance of the resulting solution and applying the Beer-Lambert Law, the concentration of the released Fmoc-piperidine adduct can be calculated. biotage.com This concentration is directly proportional to the amount of Fmoc-amino acid that was attached to the resin, thus providing a quantitative measure of the resin loading. biotage.com The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is a critical parameter in this calculation, with reported values varying in the literature. For instance, at 301 nm, values such as 7800 M⁻¹cm⁻¹ and 8021 M⁻¹cm⁻¹ have been used, while at 289.8 nm, a value of 6089 M⁻¹cm⁻¹ has been determined. mostwiedzy.plrsc.orgnih.gov The choice of wavelength for measurement can impact the precision of the determination, with the shallower band at 289.8 nm potentially reducing the impact of wavelength accuracy issues. nih.gov

Table 1: Molar Extinction Coefficients for Fmoc-Piperidine Adduct

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source |

|---|---|---|

| 301 | 7800 | rsc.org |

| 301 | 8021 | mostwiedzy.plnih.gov |

| 289.8 | 6089 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of (2R)-2-(Fmoc-amino)dodecanoic acid. nih.govnmims.edu Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, TOCSY) NMR experiments provide comprehensive information about the molecular framework, including the connectivity of atoms and the stereochemistry. nih.govnmims.edu

In the ¹H NMR spectrum of an Fmoc-protected amino acid, characteristic signals corresponding to the protons of the fluorenyl group, the amino acid backbone, and the dodecanoic acid side chain can be observed. rsc.orgrsc.org The chemical shifts (δ) and coupling constants (J) of these signals provide detailed structural information. rsc.org For instance, the aromatic protons of the Fmoc group typically appear in the downfield region of the spectrum. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orgrsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and assess the purity of (2R)-2-(Fmoc-amino)dodecanoic acid. acs.org By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise confirmation of the compound's identity. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of non-volatile and thermally labile molecules like Fmoc-amino acids. rsc.orgnih.gov ESI-MS analysis of (2R)-2-(Fmoc-amino)dodecanoic acid would be expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming its molecular weight of 437.58 g/mol . bldpharm.comsigmaaldrich.comfishersci.com

In addition to confirming the molecular weight, MS can also be used to detect and identify impurities. merckmillipore.commerckmillipore.com By analyzing the mass spectrum for peaks other than the expected molecular ion, potential by-products or contaminants can be identified. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions, which can be specific to the amino acid. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Analysis

Chromatographic techniques are essential for separating (2R)-2-(Fmoc-amino)dodecanoic acid from impurities and for determining its enantiomeric purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of (2R)-2-(Fmoc-amino)dodecanoic acid. merckmillipore.commerckmillipore.comphenomenex.comsigmaaldrich.comajpamc.com The technique separates components of a mixture based on their affinity for a stationary phase packed in a column, allowing for the quantification of the main compound and any impurities. merckmillipore.commerckmillipore.com

For Fmoc-amino acids, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. phenomenex.comwindows.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. The purity of Fmoc-amino acids is a critical factor in peptide synthesis, as impurities can lead to the formation of undesired side products. merckmillipore.comajpamc.com Suppliers of high-quality Fmoc-amino acids often provide HPLC chromatograms to certify the purity of their products, with specifications for purity often exceeding 99%. merckmillipore.comsigmaaldrich.commerckmillipore.com The mobile phase in RP-HPLC for Fmoc-amino acids often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, sometimes containing an acid additive like trifluoroacetic acid (TFA). phenomenex.comgoogle.com Detection is typically performed using a UV detector, taking advantage of the strong UV absorbance of the Fmoc group. phenomenex.comcat-online.com

Table 2: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C18 reversed-phase | rsc.org |

| Mobile Phase | Acetonitrile/water with 0.1% TFA | phenomenex.comgoogle.com |

| Flow Rate | 1.0 mL/min | phenomenex.comgoogle.com |

| Detection | UV at 220 nm or 254 nm | rsc.orgphenomenex.com |

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of (2R)-2-(Fmoc-amino)dodecanoic acid is a critical quality attribute, especially when it is used as a building block in the synthesis of stereochemically defined peptides or other chiral molecules. phenomenex.comrsc.org Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound. phenomenex.comrsc.orgresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a racemic mixture. phenomenex.comrsc.orgresearchgate.netsigmaaldrich.comazypusa.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of N-Fmoc α-amino acids. phenomenex.comrsc.orgresearchgate.net The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com

The choice of mobile phase is crucial for achieving good separation. phenomenex.comrsc.org For Fmoc-amino acids, reversed-phase conditions are often employed, with mobile phases typically consisting of an organic modifier like acetonitrile or methanol and an acidic additive such as trifluoroacetic acid or formic acid. phenomenex.com The elution order of the enantiomers depends on the specific CSP and the mobile phase composition. nih.gov The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram. High-quality Fmoc-amino acids used in peptide synthesis are expected to have an enantiomeric purity of >99.0% e.e., and in some cases, ≥99.8% e.e. is required. merckmillipore.comphenomenex.comsigmaaldrich.commerckmillipore.com

Table 3: Chiral Stationary Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase Type | Example | Source |

|---|---|---|

| Polysaccharide-based | Lux Cellulose-1, Cellulose-2, Cellulose-3, Cellulose-4, Amylose-2 | phenomenex.comwindows.net |

| CHIRALPAK IA, IC, QNAX | rsc.org | |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) | sigmaaldrich.com |

Lack of Specific Research Findings for (2R)-2-(Fmoc-amino)dodecanoic Acid

Despite a comprehensive search for scientific literature, detailed research findings and specific data tables regarding the advanced material characterization of the chemical compound (2R)-2-(Fmoc-amino)dodecanoic acid are not available. While general information exists for the broader class of N-Fmoc protected amino acids, particularly in the context of peptide synthesis and hydrogel formation, specific studies focusing on the materials science applications and in-depth characterization of this particular long-chain amino acid derivative are not present in the public domain.

General characterization techniques for similar Fmoc-aliphatic amino acids include methods to study their self-assembly into various morphologies such as nanofibers, nanotubes, and hydrogels. These techniques are often employed to understand the influence of the amino acid side chain on the resulting supramolecular structures.

Commonly Used Characterization Techniques for Related Compounds:

Microscopy: Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are frequently used to visualize the morphology of self-assembled structures. For instance, studies on other Fmoc-amino acids have revealed the formation of flower-like and fibrous structures.

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of hydrogen bonding, which plays a crucial role in the self-assembly process. Circular dichroism (CD) spectroscopy can provide insights into the chiral organization and secondary structure within the assembled materials.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal properties, such as melting point and decomposition temperature, of these compounds and their assemblies.

Rheology: For hydrogels formed from Fmoc-amino acids, rheological studies are conducted to understand their mechanical properties, such as stiffness and viscoelasticity.

X-ray Diffraction (XRD): This technique can be used to probe the molecular packing and crystalline nature of the self-assembled structures.

While these methodologies are standard for the characterization of Fmoc-amino acid-based materials, specific data, research findings, and corresponding data tables for (2R)-2-(Fmoc-amino)dodecanoic acid could not be located. The available information primarily pertains to its role as a building block in peptide synthesis rather than its specific applications and detailed characterization in materials science.

Computational and Theoretical Studies on 2r 2 Fmoc Amino Dodecanoic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis of (2R)-2-(Fmoc-amino)dodecanoic acid are pivotal in understanding its three-dimensional structure and flexibility, which in turn dictate its macroscopic properties. Computational techniques, such as molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule and identify its low-energy conformations.

The conformational landscape of (2R)-2-(Fmoc-amino)dodecanoic acid is largely governed by the interplay of its constituent parts: the rigid and bulky Fmoc group, the flexible dodecanoic acid chain, and the chiral center at the alpha-carbon. Studies on similar amphiphilic molecules suggest that in aqueous environments, the molecule is likely to adopt conformations that minimize the exposure of its hydrophobic components—the fluorenyl ring and the alkyl chain—to water. This can lead to intramolecular hydrophobic collapse, where the alkyl chain folds back towards the Fmoc group.

While specific high-resolution structural data for isolated (2R)-2-(Fmoc-amino)dodecanoic acid is not extensively available, analogous studies on other Fmoc-amino acids and peptide amphiphiles provide a framework for understanding its likely conformational behavior. These studies often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with computational modeling to refine structural models.

Simulation of Self-Assembly Mechanisms and Intermolecular Interactions

One of the most fascinating aspects of Fmoc-amino acids is their ability to self-assemble into ordered supramolecular structures, such as nanofibers, nanotubes, and hydrogels. Molecular dynamics simulations have proven to be an invaluable tool for elucidating the mechanisms that drive these assembly processes.

For (2R)-2-(Fmoc-amino)dodecanoic acid, the primary driving forces for self-assembly are expected to be a combination of π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety and hydrophobic interactions involving the long dodecyl chains. nih.gov

Simulations of similar Fmoc-peptide systems have shown that the initial stages of assembly often involve the aggregation of the hydrophobic alkyl chains to form a core, which is then stabilized by the stacking of the Fmoc groups. nih.gov The process can be conceptualized as follows:

Initial Aggregation: Individual molecules in solution start to form small, disordered aggregates driven by the hydrophobic effect.

Core Formation: The dodecyl chains of multiple molecules coalesce to form a hydrophobic core, minimizing their contact with the aqueous environment.

Fmoc Group Stacking: The fluorenyl groups arrange themselves through π-π stacking, which provides significant energetic stabilization to the assembly. These stacking interactions can lead to the formation of extended, one-dimensional structures.

Hydrogen Bonding: Intermolecular hydrogen bonds between the carboxylic acid and amide groups of neighboring molecules further reinforce the stability of the self-assembled structure.

The resulting structures are often cylindrical nanofibers, with a hydrophobic core composed of the alkyl chains and a surrounding sheath stabilized by the stacked Fmoc groups and hydrogen bonds. researchgate.net The amphiphilic nature of the molecule, with its distinct hydrophobic and hydrophilic regions, is central to the formation of these well-defined architectures.

Interactive Table: Key Intermolecular Interactions in the Self-Assembly of (2R)-2-(Fmoc-amino)dodecanoic Acid

| Interaction Type | Contributing Moieties | Description | Expected Significance |

| π-π Stacking | Fluorenyl groups of the Fmoc moiety | Attraction between the aromatic rings of adjacent molecules, leading to ordered stacking. | High |

| Hydrophobic Interactions | Dodecyl chains | The tendency of the long alkyl chains to aggregate and exclude water molecules. | High |

| Hydrogen Bonding | Carboxylic acid and amide groups | Formation of directional bonds between molecules, contributing to structural rigidity. | Moderate to High |

| Van der Waals Forces | Entire molecule | General non-specific attractive forces between molecules. | Moderate |

Theoretical Predictions of Reactivity and Synthetic Pathways

Theoretical predictions of the reactivity of (2R)-2-(Fmoc-amino)dodecanoic acid can provide valuable insights for its application in chemical synthesis. The molecule possesses several reactive sites, and computational methods can be used to assess their relative reactivity and to model potential reaction pathways.

The primary reactive centers in (2R)-2-(Fmoc-amino)dodecanoic acid are:

The Carboxylic Acid Group: This group can be activated for amide bond formation, a cornerstone of peptide synthesis. Theoretical calculations can model the energetics of different activation methods and predict the feasibility of coupling reactions with other amino acids or amines.

The N-H of the Amide: While generally less reactive, the proton on the nitrogen of the Fmoc-protected amino group can be abstracted under certain conditions.

The Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is designed to be labile under basic conditions, typically using a secondary amine like piperidine (B6355638). Theoretical models can elucidate the mechanism of this deprotection reaction, which proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This understanding can help in optimizing reaction conditions to ensure efficient and clean removal of the protecting group without unwanted side reactions.

Computational studies can also aid in the design of synthetic pathways for derivatives of (2R)-2-(Fmoc-amino)dodecanoic acid. For instance, by modeling the transition states of potential reactions, it is possible to predict the most favorable reaction conditions and to anticipate potential byproducts. While specific theoretical studies on the reactivity of this exact molecule are not widely published, the principles of computational organic chemistry can be readily applied to predict its behavior based on the known reactivity of its functional groups.

Future Research Directions and Potential Academic Impact

Exploration of Novel Synthetic Routes to Enhance Sustainability and Efficiency

The current synthesis of (2R)-2-(Fmoc-amino)dodecanoic acid and similar long-chain amino acids often relies on traditional methods that can be resource-intensive. Future research is expected to focus on developing more sustainable and efficient synthetic strategies.

One promising area is the adoption of greener chemistry principles. tandfonline.com This includes the use of less hazardous solvents and reagents, minimizing waste generation, and improving atom economy. tandfonline.com For instance, researchers are exploring in-situ Fmoc removal strategies in solid-phase peptide synthesis (SPPS), which could significantly reduce solvent consumption. tandfonline.comrsc.org The development of enzymatic or chemoenzymatic methods could also offer highly selective and environmentally benign alternatives to conventional chemical synthesis.

Furthermore, optimizing existing protocols to improve yields and reduce reaction times is a key objective. This may involve exploring novel catalysts or reaction conditions. A more efficient synthesis would not only lower the cost of production but also enhance the accessibility of this compound for broader research applications. nih.govthieme-connect.de

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Solvents | Often uses chlorinated or other hazardous organic solvents. | Explores the use of water or other environmentally benign solvents. nih.gov |

| Catalysts | May employ heavy metal catalysts. | Focuses on biocatalysts (enzymes) or metal-free catalysts. |

| Waste | Can generate significant amounts of chemical waste. | Aims to minimize waste through higher atom economy and recycling of reagents. |

| Energy | May require high energy input for heating or cooling. | Seeks to utilize milder reaction conditions, potentially at ambient temperature. |

Advanced Applications in Complex Bioconjugates and Bio-Inspired Systems (non-clinical)

The lipophilic nature of the dodecanoic acid chain combined with the versatility of the Fmoc-protected amino group makes (2R)-2-(Fmoc-amino)dodecanoic acid an ideal candidate for constructing complex bioconjugates and bio-inspired systems. rsc.orgresearchgate.net

Future research will likely delve into its use in creating novel lipopeptides and other lipidated molecules. nih.gov These structures can mimic natural lipoproteins and have potential applications in areas such as the development of synthetic cell membranes or as components of targeted delivery systems for non-clinical research. nih.govmpg.de The long alkyl chain can facilitate insertion into lipid bilayers, while the amino acid component can be further functionalized.

Moreover, the self-assembly properties of Fmoc-amino acids are well-documented, leading to the formation of hydrogels and other nanostructures. rsc.orgmdpi.comnih.gov Investigating the self-assembly behavior of (2R)-2-(Fmoc-amino)dodecanoic acid, both alone and in combination with other molecules, could lead to the development of new biomaterials with tailored properties for applications in areas like tissue engineering scaffolds or as matrices for enzyme immobilization. rsc.orgresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique characteristics of (2R)-2-(Fmoc-amino)dodecanoic acid position it at the crossroads of several scientific fields, fostering interdisciplinary research.

In organic chemistry , the focus will be on developing novel synthetic methodologies and exploring the reactivity of this bifunctional molecule. wikipedia.org This includes creating new protecting group strategies and efficient coupling methods. creative-peptides.comaltabioscience.com

In materials science , researchers can exploit the self-assembly properties of this compound to fabricate new functional materials. rsc.orgrsc.org The incorporation of the long lipid chain can impart unique hydrophobic and amphiphilic properties to polymers and other materials.

In chemical biology , (2R)-2-(Fmoc-amino)dodecanoic acid can be used as a tool to study lipid-protein interactions and the role of lipidation in biological processes. nih.govmpg.de By incorporating this lipidated amino acid into peptides, researchers can investigate how lipidation affects protein structure, localization, and function in a non-clinical setting. acs.orgnih.gov

Table 2: Potential Interdisciplinary Research Areas

| Discipline | Research Focus | Potential Impact |

| Organic Chemistry | Novel synthetic routes, protecting group strategies. creative-peptides.comaltabioscience.com | More efficient and sustainable production, broader accessibility. |

| Materials Science | Self-assembly, fabrication of novel biomaterials. rsc.orgrsc.org | Development of new hydrogels, scaffolds, and functional surfaces. |

| Chemical Biology | Probing lipid-protein interactions, studying lipidation. nih.govmpg.de | Deeper understanding of cellular processes involving lipidated molecules. |

Development of High-Throughput Methodologies for Screening and Optimization

To fully unlock the potential of (2R)-2-(Fmoc-amino)dodecanoic acid and its derivatives, the development of high-throughput screening (HTS) and optimization methodologies is crucial.

This involves creating efficient methods for synthesizing libraries of peptides and other molecules incorporating this lipidated amino acid. nih.govacs.org Automated solid-phase peptide synthesizers can be adapted for this purpose. unc.edu Once these libraries are generated, HTS techniques can be employed to rapidly screen for molecules with desired properties, such as specific binding affinities or catalytic activities. nih.gov

Furthermore, computational tools and machine learning algorithms can be used to predict the properties of molecules containing (2R)-2-(Fmoc-amino)dodecanoic acid, thereby guiding the design of new experiments and accelerating the discovery process. uni-muenchen.de This synergy between experimental HTS and in silico modeling will be instrumental in optimizing the performance of bioconjugates and materials derived from this versatile compound.

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for incorporating (2R)-2-(Fmoc-amino)dodecanoic acid into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically coupled to peptidyl-resin precursors using activation reagents such as HBTU/HOBt in the presence of N-methylmorpholine (NMM). Coupling can occur either before or after on-resin cyclization without significantly affecting final product purity. Optimal coupling efficiency is achieved with 3–4 equivalents of the amino acid and double coupling cycles, monitored via the Kaiser test for unreacted amines .

Q. How is (2R)-2-(Fmoc-amino)dodecanoic acid purified and characterized post-synthesis?

- Methodological Answer : Purification is performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Characterization involves H/C NMR, high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) to confirm identity and purity (>98%). Residual solvents (e.g., ethyl acetate) are quantified via gas chromatography (GC) .

Q. What analytical techniques are critical for verifying enantiomeric purity?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under isocratic conditions resolves enantiomers. Comparison with the (2S)-isomer (CAS: 1338002-17-7) is essential to confirm stereochemical integrity. Circular dichroism (CD) spectroscopy can further validate optical activity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of (2R)-2-(Fmoc-amino)dodecanoic acid in sterically hindered peptide sequences?

- Methodological Answer : For challenging couplings, use microwave-assisted SPPS (30–50°C, 10–20 W) or switch to stronger activators like PyAOP/Cl-HOBt. Pre-activation of the amino acid for 1–2 minutes before resin addition improves efficiency. Monitor real-time coupling via in-situ FTIR spectroscopy for carbonyl stretching (1690–1750 cm) .

Q. What strategies mitigate racemization during Fmoc deprotection?

- Methodological Answer : Racemization is minimized by using 20% piperidine in DMF with 0.1 M HOBt as an additive, which suppresses base-induced epimerization. Limiting deprotection time to 2 × 5 minutes and maintaining temperatures below 25°C are critical. Post-deprotection, immediate neutralization with 0.1 M HCl in DMF stabilizes the intermediate .

Q. How does the dodecanoic acid chain influence the bioactivity of peptide conjugates?

- Methodological Answer : The C12 chain enhances lipid solubility, enabling membrane penetration and interactions with hydrophobic protein pockets. In enteroendocrine cells, dodecanoic acid derivatives trigger calcium signaling via L-type channels, suggesting its role in modulating intracellular pathways. Non-metabolizable analogs (e.g., 2-bromododecanoic acid) confirm direct chain-mediated effects .

Q. What are the stability challenges of (2R)-2-(Fmoc-amino)dodecanoic acid under acidic conditions?

- Methodological Answer : Prolonged exposure to TFA (>2 hours) during resin cleavage can hydrolyze the Fmoc group. Use mild cleavage cocktails (e.g., 95% TFA with 2.5% HO/2.5% triisopropylsilane) and limit cleavage time to 1.5 hours. Lyophilize immediately post-cleavage to prevent acid-catalyzed degradation .

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be integrated with this compound for peptide functionalization?

- Methodological Answer : Introduce terminal alkynes or azides via solid-phase synthesis. For example, Fmoc-protected amino azides (derived from Mitsunobu reactions) enable regioselective "click" conjugation. Optimize Cu(I) catalyst concentration (0.1–1 mM) to avoid side reactions while maintaining >95% conversion .

Data Contradiction Analysis

Q. How to resolve conflicting reports on coupling (2R)-2-(Fmoc-amino)dodecanoic acid before vs. after peptide cyclization?

- Methodological Answer : While some studies suggest pre-cyclization coupling improves yield, others report no purity differences. Systematic evaluation via LC-MS and MALDI-TOF is recommended. Contradictions may arise from resin type (Wang vs. Rink amide) or sequence-specific steric effects. Design control experiments with model peptides to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.